molecular formula C18H12F5N3O5 B11392570 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide

Cat. No.: B11392570
M. Wt: 445.3 g/mol
InChI Key: XJTBKBXUNNVTJR-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a dimethoxyphenyl group, and a pentafluorophenoxyacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Introduction of the Pentafluorophenoxyacetamide Moiety: This step involves the reaction of the oxadiazole intermediate with pentafluorophenoxyacetic acid or its derivatives under amide coupling conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

    N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide: can be compared with other oxadiazole derivatives and compounds containing pentafluorophenoxy groups.

Uniqueness:

  • The combination of the oxadiazole ring, dimethoxyphenyl group, and pentafluorophenoxyacetamide moiety makes this compound unique, providing it with distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C18H12F5N3O5

Molecular Weight

445.3 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C18H12F5N3O5/c1-28-8-4-3-7(5-9(8)29-2)16-18(26-31-25-16)24-10(27)6-30-17-14(22)12(20)11(19)13(21)15(17)23/h3-5H,6H2,1-2H3,(H,24,26,27)

InChI Key

XJTBKBXUNNVTJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)OC

Origin of Product

United States

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